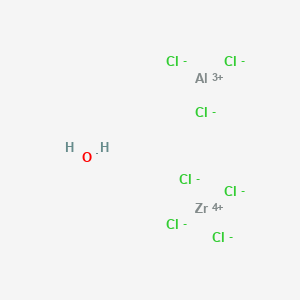
Aluminum zirconium chloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum zirconium chloride, hydrate is a compound that combines aluminum, zirconium, chlorine, and water molecules. It is commonly used in various industrial and consumer applications, particularly in personal care products such as antiperspirants. The compound is known for its ability to form a gel-like structure that helps in blocking sweat glands, thereby reducing perspiration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of aluminum zirconium chloride, hydrate typically involves the reaction of aluminum chloride with zirconium chloride in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction can be represented as: [ \text{AlCl}_3 + \text{ZrCl}_4 + \text{H}_2\text{O} \rightarrow \text{Al}_x\text{Zr}_y\text{Cl}_z \cdot n\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing and controlled crystallization processes. The reactants are dissolved in water, and the solution is allowed to crystallize under specific temperature and pH conditions. The resulting crystals are then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of hydroxides and oxides.
Complexation: The compound can form complexes with various ligands, such as glycine, which enhances its stability and efficacy in applications like antiperspirants.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Ligands such as glycine are used, and the reaction conditions include controlled pH and temperature.
Major Products Formed:
Hydrolysis: Aluminum hydroxide, zirconium hydroxide, and hydrochloric acid.
Complexation: Aluminum zirconium glycine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Aluminum zirconium chloride, hydrate is used as a precursor in the synthesis of various zirconium-based materials, including catalysts and ceramics.
Biology and Medicine: The compound is extensively studied for its use in antiperspirants, where it helps in reducing sweat production by forming a gel-like plug in the sweat glands. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: In addition to personal care products, this compound is used in water treatment processes as a coagulant to remove impurities. It is also employed in the production of advanced ceramics and as a catalyst in various chemical reactions.
Wirkmechanismus
The primary mechanism by which aluminum zirconium chloride, hydrate exerts its effects is through the formation of a gel-like structure upon hydrolysis. This gel blocks the sweat glands, preventing the release of sweat to the skin surface. The compound interacts with proteins and other components in the sweat to form a stable, occlusive mass. The molecular targets include the sweat gland ducts, and the pathways involved are primarily physical blockage and complexation with sweat components.
Vergleich Mit ähnlichen Verbindungen
Aluminum Chlorohydrate: Similar in function but lacks the zirconium component, which enhances the efficacy and stability of aluminum zirconium chloride, hydrate.
Aluminum Zirconium Tetrachlorohydrex Glycine: A more complex form that includes glycine, providing additional stability and efficacy.
Zirconium Tetrachloride: Used in various industrial applications but does not have the same antiperspirant properties as this compound.
Uniqueness: this compound is unique due to its combination of aluminum and zirconium, which provides enhanced stability and efficacy in blocking sweat glands. The presence of zirconium allows for the formation of more stable complexes, making it more effective in applications like antiperspirants compared to compounds that only contain aluminum.
Eigenschaften
CAS-Nummer |
1344-20-3 |
|---|---|
Molekularformel |
AlCl7H2OZr |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
aluminum;zirconium(4+);heptachloride;hydrate |
InChI |
InChI=1S/Al.7ClH.H2O.Zr/h;7*1H;1H2;/q+3;;;;;;;;;+4/p-7 |
InChI-Schlüssel |
GZQCBOPXKHXJPF-UHFFFAOYSA-G |
Kanonische SMILES |
O.[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















